3-Ethyl 5-Methyl 2-((2-acetamidoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3-Ethyl 5-Methyl 2-((2-acetamidoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 5-Methyl 2-((2-acetamidoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the ethyl, methyl, acetamidoethoxy, chlorophenyl, and carboxylate groups. Common reagents used in these reactions include aldehydes, amines, and carboxylic acids, along with catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 5-Methyl 2-((2-acetamidoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The functional groups on the dihydropyridine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized pyridine derivatives, reduced piperidine derivatives, and substituted dihydropyridine compounds with modified functional groups.
Scientific Research Applications
3-Ethyl 5-Methyl 2-((2-acetamidoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a calcium channel blocker for treating cardiovascular diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl 5-Methyl 2-((2-acetamidoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In the context of its potential use as a calcium channel blocker, the compound binds to voltage-gated calcium channels, inhibiting calcium ion influx into cells. This action leads to vasodilation and reduced blood pressure, making it useful in treating hypertension and other cardiovascular conditions.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with a similar mechanism of action.
Amlodipine: A long-acting dihydropyridine used to treat high blood pressure and angina.
Felodipine: A dihydropyridine calcium channel blocker with a similar structure and therapeutic use.
Uniqueness
3-Ethyl 5-Methyl 2-((2-acetamidoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. Its unique structure allows for potential modifications to enhance its efficacy and reduce side effects.
Properties
Molecular Formula |
C22H27ClN2O6 |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-acetamidoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H27ClN2O6/c1-5-31-22(28)20-17(12-30-11-10-24-14(3)26)25-13(2)18(21(27)29-4)19(20)15-8-6-7-9-16(15)23/h6-9,19,25H,5,10-12H2,1-4H3,(H,24,26) |
InChI Key |
MRDCCTCXJCVQFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C |
Origin of Product |
United States |
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